molecular formula C24H30O7 B13429668 4,5Alpha-Epoxy Eplerenone

4,5Alpha-Epoxy Eplerenone

货号: B13429668
分子量: 430.5 g/mol
InChI 键: UUMOKVKVTZXGNO-NMIPICBHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4,5Alpha-Epoxy Eplerenone is a derivative of eplerenone, a well-known aldosterone receptor antagonist. Eplerenone is primarily used to treat conditions such as heart failure and hypertension by blocking the action of aldosterone, a hormone that regulates blood pressure . The compound this compound is characterized by the presence of an epoxy group at the 4,5 position, which may confer unique chemical and biological properties.

化学反应分析

4,5Alpha-Epoxy Eplerenone can undergo various chemical reactions, including:

Common reagents used in these reactions include peracids for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

4,5Alpha-Epoxy Eplerenone has several scientific research applications, including:

作用机制

The mechanism of action of 4,5Alpha-Epoxy Eplerenone involves its interaction with the mineralocorticoid receptor, similar to eplerenone. By binding to this receptor, the compound blocks the action of aldosterone, leading to decreased sodium reabsorption and reduced blood pressure . The presence of the epoxy group may influence the binding affinity and selectivity of the compound, potentially enhancing its therapeutic effects.

相似化合物的比较

4,5Alpha-Epoxy Eplerenone can be compared to other aldosterone receptor antagonists, such as:

The unique presence of the epoxy group in this compound may confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

生物活性

4,5Alpha-Epoxy Eplerenone is a synthetic derivative of eplerenone, classified as an aldosterone receptor antagonist. This compound has gained attention due to its unique biological activity, particularly in the management of cardiovascular conditions such as chronic heart failure and hypertension. This article delves into the biological mechanisms, clinical applications, and research findings related to this compound.

This compound is characterized by a 9,11α-epoxy bridge in its chemical structure, which differentiates it from other steroidal antimineralocorticoids like spironolactone. Its molecular formula is C24H30O6C_{24}H_{30}O_{6} with a molar mass of approximately 414.5 g/mol. The primary mechanism of action involves antagonizing aldosterone receptors, which leads to:

  • Inhibition of sodium retention : This results in increased diuresis.
  • Reduced potassium excretion : Helping maintain potassium levels in the body.
  • Lower blood pressure : Beneficial for patients with hypertension.

Compared to spironolactone, this compound exhibits a lower affinity for androgen and progesterone receptors, which may lead to fewer hormonal side effects .

Clinical Applications

This compound is primarily utilized in clinical settings for:

  • Chronic Heart Failure : It has been shown to improve outcomes in patients with heart failure with reduced ejection fraction (HFrEF).
  • Resistant Hypertension : Effective in managing patients who do not respond adequately to conventional antihypertensive therapies.

Key Clinical Studies

Several pivotal studies have highlighted the efficacy of eplerenone and its derivatives:

Study NameDurationSample SizeFindings
EMPHASIS-HF21 months2,737Significant reduction in mortality (HR 0.76) and hospitalization rates (29.9% reduction)
EPHESUS16 months6,632Decreased mortality (14.4% vs. 16.7% in controls) and hospitalization rates
4E-left Ventricular Hypertrophy Study9 months202Eplerenone reduced left ventricular mass significantly compared to enalapril

These studies demonstrate the compound's effectiveness in reducing cardiovascular morbidity and mortality.

Adverse Effects and Safety Profile

While this compound is generally well-tolerated, some adverse effects have been reported:

  • Hyperkalemia : Elevated potassium levels are a common concern, particularly when combined with other potassium-sparing agents.
  • Renal Function Impairment : Monitoring renal function is essential during treatment due to potential increases in creatinine levels .

An analysis of adverse drug reactions (ADRs) from the FDA Adverse Event Reporting System (FAERS) indicated that eplerenone-related ADRs were observed across multiple organ systems. The most common were related to metabolic disorders and renal function .

Unique Biological Properties

The unique epoxy structure of this compound contributes to its selective action on mineralocorticoid receptors without significant interactions with androgen or progesterone receptors. This selectivity is crucial for minimizing side effects typically associated with other drugs in its class.

属性

分子式

C24H30O7

分子量

430.5 g/mol

IUPAC 名称

methyl (1R,2S,6S,8S,10R,11R,12S,15R,16S,18R)-2,16-dimethyl-5,5'-dioxospiro[7,19-dioxahexacyclo[9.8.0.01,18.02,8.06,8.012,16]nonadecane-15,2'-oxolane]-10-carboxylate

InChI

InChI=1S/C24H30O7/c1-20-11-15-24(29-15)17(13(20)4-8-22(20)9-6-16(26)30-22)12(19(27)28-3)10-23-18(31-23)14(25)5-7-21(23,24)2/h12-13,15,17-18H,4-11H2,1-3H3/t12-,13+,15-,17+,18-,20+,21+,22-,23-,24-/m1/s1

InChI 键

UUMOKVKVTZXGNO-NMIPICBHSA-N

手性 SMILES

C[C@]12CCC(=O)[C@@H]3[C@]1(O3)C[C@H]([C@@H]4[C@]25[C@H](O5)C[C@]6([C@H]4CC[C@@]67CCC(=O)O7)C)C(=O)OC

规范 SMILES

CC12CCC(=O)C3C1(O3)CC(C4C25C(O5)CC6(C4CCC67CCC(=O)O7)C)C(=O)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。